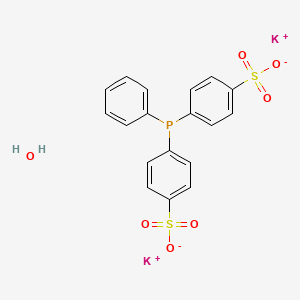

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt

Description

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt is a water-soluble triarylphosphine salt. It is known for forming coordination complexes with metal ions, particularly silver ions, and is extensively used in the synthesis of silver nanoparticles . This compound is also recognized for its role as a ligand in coordination chemistry, facilitating the formation of metal complexes through its phosphine groups .

Properties

CAS No. |

308103-66-4 |

|---|---|

Molecular Formula |

C18H15K2O7PS2 |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |

InChI |

InChI=1S/C18H15O6PS2.2K.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2 |

InChI Key |

PRAGZPSLQQRHKD-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt typically involves the reaction of phenylphosphine with p-sulfonatophenyl groups under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate dipotassium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pH to ensure high yield and purity. The compound is then purified through crystallization and filtration processes to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt undergoes various types of chemical reactions, including:

Coordination Reactions: It forms stable coordination complexes with metal ions such as silver and gold.

Substitution Reactions: The phosphine groups can participate in substitution reactions, replacing other ligands in metal complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts (e.g., silver nitrate, gold chloride) and solvents like water and ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate complex formation .

Major Products Formed

The major products formed from reactions involving Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt are metal complexes, such as silver nanoparticles and gold complexes, which have significant applications in various fields .

Scientific Research Applications

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt involves its ability to bind to metal ions through its phosphine groups. This binding facilitates the formation of stable coordination complexes, which can then participate in various chemical reactions. The molecular targets include metal ions such as silver and gold, and the pathways involved are primarily coordination and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Triphenylphosphine: Another triarylphosphine compound used in similar applications but lacks the sulfonate groups, making it less water-soluble.

Tris(p-sulfonatophenyl)phosphine: A related compound with three sulfonatophenyl groups, offering higher solubility and different coordination properties.

Uniqueness

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt is unique due to its combination of water solubility and strong coordination ability with metal ions. This makes it particularly useful in the synthesis of metal nanoparticles and in applications requiring stable, water-soluble metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.